1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-3-carboxamide
Description
This compound features a benzofuropyrimidine core fused to a piperidine-carboxamide scaffold, with a 4-(methylsulfanyl)benzyl substituent.
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-31-18-10-8-16(9-11-18)13-25-24(29)17-5-4-12-28(14-17)23-22-21(26-15-27-23)19-6-2-3-7-20(19)30-22/h2-3,6-11,15,17H,4-5,12-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUFCXQCZYOCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-( benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-3-carboxamide represents a unique class of organic compounds with potential therapeutic applications. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H22N4O2S
- Molecular Weight : 422.52 g/mol
- CAS Number : 1112429-12-5
The compound features a complex structure that includes a benzofuro-pyrimidine moiety linked to a piperidine carboxamide. This structural configuration is significant for its biological activity.
Research indicates that compounds with similar structures often target specific receptors or pathways in biological systems. The benzofuro[3,2-d]pyrimidine derivatives have been noted for their interactions with various receptors, including chemokine receptors and acetylcholinesterase (AChE).
-
Chemokine Receptor Antagonism :
- Compounds in this class have shown potential as antagonists of CC chemokine receptors (CCR), particularly CCR3. Structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring enhance binding affinity and selectivity for these receptors, which play a crucial role in inflammatory responses and immune system regulation .
-
Acetylcholinesterase Inhibition :
- The compound's ability to inhibit AChE is noteworthy, as this enzyme is critical in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
In Vitro Studies
In vitro experiments have demonstrated the following biological activities:
Study 1: CCR3 Antagonism
A study conducted on a series of benzofuro-pyrimidine derivatives found that modifications at the N-benzyl position significantly enhanced their potency as CCR3 antagonists. The compound exhibited low nanomolar range binding affinities in receptor binding assays, indicating its potential for therapeutic applications in allergic diseases and asthma management .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar piperidine derivatives. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis through AChE inhibition and modulation of neuroinflammatory pathways. This suggests potential applications in neurodegenerative disorders .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Chemokine Receptor Antagonism
This compound has shown potential as an antagonist of CC chemokine receptors (CCR), particularly CCR3. Structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring enhance binding affinity and selectivity for these receptors, which are crucial in inflammatory responses and immune system regulation.
In Vitro Studies :
Acetylcholinesterase Inhibition
The compound's ability to inhibit acetylcholinesterase (AChE) is noteworthy, as this enzyme is critical in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess significant antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated through Minimum Inhibitory Concentration (MIC) assays.
Antimicrobial Efficacy :
| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 6.25 |
| Escherichia coli | 10 | Amoxicillin | 5 |
| Candida albicans | 15 | Fluconazole | 7.5 |
Antitumor Activity
The compound shows potential antitumor effects in vitro, demonstrating its ability to inhibit cell proliferation in several cancer cell lines. Research suggests that compounds with similar structures often target specific pathways involved in cancer progression.
Case Study: Antitumor Effects
A study investigated the effects of this compound on various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in treated cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzofuropyrimidine Cores
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-3-carboxamide (CAS 1112293-00-1, )
- Key Differences : The 4-propoxybenzyl group replaces the methylsulfanyl substituent.
- Implications :
- Lipophilicity : Propoxy (logP ~3.5 estimated) vs. methylsulfanyl (logP ~2.8) may alter membrane permeability.
- Metabolism : Sulfur in methylsulfanyl could undergo oxidation to sulfone/sulfoxide, while propoxy is metabolically stable.
Pyrazolo[3,4-d]pyrimidine Derivatives
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Core Heterocycle : Pyrazolo[3,4-d]pyrimidine vs. benzofuropyrimidine.
- Substituents : Fluorinated chromenyl and benzenesulfonamide groups.
- Implications :
Pyrrolo[2,3-d]pyrimidine-Based Compounds
(S)-4-Amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide ()
- Core Heterocycle : Pyrrolopyrimidine vs. benzofuropyrimidine.
- Substituents : 4-Chlorophenyl and hydroxypropyl groups.
- Implications: Polarity: Hydroxypropyl and amino groups increase hydrophilicity (clogP ~1.9). Target Selectivity: Pyrrolopyrimidines are prevalent in JAK/STAT inhibitors, whereas benzofuropyrimidines may target Aurora kinases .
Data Table: Key Structural and Hypothetical Properties
Research Findings and Implications
- Benzofuropyrimidine vs. Pyrazolo/pyrrolopyrimidines are more common in clinical candidates (e.g., anticancer agents), suggesting superior pharmacokinetic profiles .
- Substituent Effects :
- Methylsulfanyl groups may confer unique interactions with cysteine residues in enzymes, unlike propoxy or chlorophenyl groups.
- Fluorinated analogues () show enhanced bioavailability due to reduced CYP-mediated metabolism .
Q & A
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
